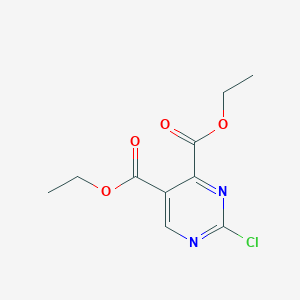

Diethyl 2-chloropyrimidine-4,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAZEHEYSOONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611441 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90794-84-6 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 2-chloropyrimidine-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the presence of a chlorine atom at the 2-position offers a reactive site for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound.

Core Chemical Properties

Currently, detailed experimental data for this compound is not widely available in published scientific literature. The information presented here is compiled from commercially available data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 90794-84-6 | Parchem[1], 2a biotech[2] |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ | - |

| Molecular Weight | 258.66 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not readily found in the scientific literature. However, the synthesis of structurally related chloropyrimidines typically involves the chlorination of the corresponding hydroxypyrimidine. A plausible synthetic route could involve the following conceptual steps:

Conceptual Synthesis Pathway

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of this compound has not been published. A general procedure for the chlorination of a hydroxypyrimidine would involve reacting the starting material, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, followed by purification.

Purification: Purification would likely involve quenching the reaction mixture with ice, followed by extraction with an organic solvent. Further purification could be achieved by column chromatography or recrystallization.

Reactivity and Potential Signaling Pathways

The reactivity of this compound is predicted to be dominated by the 2-chloro substituent. The pyrimidine ring is electron-deficient, which activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This makes the compound a versatile building block for introducing the pyrimidine-4,5-dicarboxylate moiety into various molecular scaffolds.

General Reactivity via SNAr

Potential nucleophiles could include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives, respectively. These derivatives could be of interest in drug discovery as potential inhibitors of kinases or other enzymes where the pyrimidine core can act as a hinge-binding motif.

Due to the lack of specific biological data, no signaling pathways involving this compound can be definitively described at this time.

Spectroscopic Data

No specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound is available in the public domain. For research purposes, it would be essential to synthesize and characterize this compound to obtain these data.

Safety and Handling

Based on safety data sheets for similar chlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and development. The reactive 2-chloro position allows for a variety of chemical transformations. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological activity. Further research is required to fully elucidate the chemical properties and potential applications of this compound. Researchers interested in utilizing this compound are advised to perform their own synthesis and thorough characterization.

References

Physicochemical characteristics of Diethyl 2-chloropyrimidine-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Initial Abstract This technical guide serves as a comprehensive resource on the physicochemical characteristics of Diethyl 2-chloropyrimidine-4,5-dicarboxylate. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established pharmaceuticals. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this specific molecule, consolidating available data on its chemical properties, synthesis, and potential biological relevance. While extensive searches have been conducted, it is important to note that specific experimental data for this compound is limited in publicly accessible literature. This guide presents the available information and provides context based on related chemical structures.

Chemical Identity and Physical Properties

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in nucleic acids and numerous pharmaceuticals, making its derivatives attractive targets for drug discovery.[1][2] The presence of a chlorine atom at the 2-position and two diethyl carboxylate groups at the 4 and 5-positions suggests potential for further chemical modification and diverse biological activities.[3]

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 90794-84-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ | |

| Molecular Weight | 258.66 g/mol | Calculated |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound are not available in the public domain. However, based on the chemical structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Characteristics

| Technique | Predicted Peaks and Features |

| ¹H NMR | - Aromatic proton singlet from the pyrimidine ring. - Quartet and triplet signals corresponding to the two ethyl ester groups (-OCH₂CH₃). |

| ¹³C NMR | - Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom shifted downfield. - Carbonyl carbon signals from the ester groups in the range of 160-170 ppm. - Signals for the ethoxy groups. |

| Infrared (IR) Spectroscopy | - C=O stretching vibrations from the ester groups around 1720-1740 cm⁻¹. - C-Cl stretching vibrations. - C=N and C=C stretching vibrations from the pyrimidine ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic isotopic pattern due to the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

Note: The above table is a prediction based on the known spectral data of similar compounds and general principles of spectroscopy. Experimental verification is required.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and plausible synthetic route can be inferred from established methods for the preparation of chloropyrimidines.

A common method involves the chlorination of a corresponding hydroxypyrimidine precursor. The synthesis would likely proceed as follows:

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flask containing the precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, add phosphorus oxychloride (POCl₃) and a catalytic amount of an amine hydrochloride (e.g., triethylamine hydrochloride).

-

Chlorination: Heat the reaction mixture under reflux for several hours to facilitate the conversion of the hydroxyl group to a chloro group. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the excess POCl₃ is typically removed by distillation under reduced pressure.

-

Purification: The resulting crude product, a mixture of the desired chloropyrimidine and the amine hydrochloride, is then treated with a solvent that selectively dissolves the chloropyrimidine. The insoluble amine hydrochloride is removed by filtration. The filtrate is then concentrated, and the product is further purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Biological Activity and Potential Applications

While the pyrimidine core is a well-established pharmacophore with a broad range of biological activities including anticancer, antiviral, and antimicrobial properties, there is no specific biological data available for this compound in the reviewed literature.[1][2][3]

The presence of the reactive 2-chloro group makes this compound a versatile intermediate for the synthesis of a library of 2-substituted pyrimidine derivatives. These derivatives could be screened for various biological activities. For instance, the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) to generate a diverse set of compounds for structure-activity relationship (SAR) studies.

Potential Research Workflow:

Caption: Workflow for utilizing the compound in drug discovery.

Conclusion and Future Directions

This compound is a chemical entity with potential as a building block in medicinal chemistry. This guide has summarized the currently available information, which is primarily limited to its basic chemical identity. There is a clear need for experimental determination of its physicochemical properties, comprehensive spectroscopic characterization, and exploration of its biological activities. Future research efforts should focus on synthesizing this compound, thoroughly characterizing it, and evaluating its potential as a lead structure or intermediate in drug discovery programs targeting pathways where pyrimidine-based molecules have shown promise.

References

Reactivity Profile of Diethyl 2-chloropyrimidine-4,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of Diethyl 2-chloropyrimidine-4,5-dicarboxylate. Drawing upon established principles of pyrimidine chemistry and data from analogous structures, this document outlines the anticipated synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, derived from related compounds, are provided to facilitate the practical application of this versatile building block in medicinal chemistry and drug discovery. The guide also features signaling pathway and workflow diagrams to visually represent the key chemical transformations.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This compound is a highly functionalized pyrimidine derivative poised for a significant role in the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position, coupled with the electron-withdrawing dicarboxylate moieties at the 4- and 5-positions, renders the pyrimidine ring susceptible to a variety of chemical modifications. This guide aims to provide a detailed exploration of its expected reactivity, offering a valuable resource for chemists engaged in the design and synthesis of pyrimidine-based compounds.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the electronic nature of the pyrimidine ring. The two nitrogen atoms within the ring, along with the two ester groups, act as strong electron-withdrawing groups. This electronic pull significantly depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the C-Cl bond provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring in this compound makes it an excellent substrate for SNAr reactions at the 2-position. A wide range of nucleophiles, including amines, alcohols, and thiols, are expected to displace the chloride ion to yield the corresponding 2-substituted pyrimidine derivatives.

Amination Reactions

The introduction of amino groups at the 2-position of the pyrimidine ring is a common strategy in drug design. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination are viable methods.

Table 1: Predicted Conditions for Amination of this compound

| Reaction Type | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Predicted Yield |

| SNAr | Primary/Secondary Amines | Triethylamine or DIPEA | Dichloromethane or Acetonitrile | Room Temperature - 80 | Good to Excellent |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | 1,4-Dioxane or Toluene | 80 - 120 | Good to Excellent |

Experimental Protocol: General Procedure for SNAr Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the desired amine (1.1 - 1.5 eq).

-

Add a base such as triethylamine or diisopropylethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 80 °C, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

-

Evacuate and backfill the tube with argon or nitrogen.

-

Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene), followed by the amine (1.1 - 1.5 eq).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: S(N)Ar Amination Pathway.

Caption: Buchwald-Hartwig Amination Workflow.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 2-position also serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. Key among these are the Suzuki and Sonogashira couplings.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is anticipated to proceed efficiently at the 2-position.

Table 2: Predicted Conditions for Suzuki Coupling of this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Predicted Yield |

| Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | 80 - 100 | Good to Excellent |

| Aryl/Heteroarylboronic Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or THF | 80 - 110 | Good to Excellent |

Experimental Protocol: General Procedure for Suzuki Coupling

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water).

-

Heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Caption: Suzuki Cross-Coupling Reaction Pathway.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties at the 2-position of the pyrimidine ring, which are valuable functional groups for further synthetic manipulations.

Table 3: Predicted Conditions for Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Predicted Yield |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine or DIPEA | THF or DMF | Room Temperature - 60 | Good |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 - 1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating (up to 60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Caption: Sonogashira Cross-Coupling Reaction Pathway.

Other Potential Transformations

While SNAr and palladium-catalyzed cross-coupling reactions are the most prominent, other transformations of this compound can be envisaged. Reduction of the ester groups, for instance, could provide access to the corresponding diols, which are versatile intermediates for further functionalization.

Conclusion

This compound is a promising and highly versatile building block for the synthesis of complex, biologically active molecules. Its reactivity is dominated by the facile displacement of the 2-chloro substituent via nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the dicarboxylate groups enhances the reactivity of the pyrimidine core, allowing for a broad range of synthetic transformations under relatively mild conditions. This guide provides a foundational understanding of its reactivity profile and offers practical experimental guidance for its application in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific substrates and desired outcomes.

An In-depth Technical Guide on the Synthesis and Discovery of Diethyl 2-chloropyrimidine-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and potential discovery context of Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the plausible synthetic pathway, including experimental protocols, and summarizes what is known about its biological relevance based on the activities of related compounds.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1] These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] The incorporation of a chlorine atom and dicarboxylate ester functionalities onto the pyrimidine ring, as seen in this compound, offers versatile points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The pyrimidine core is a key component of nucleic acids (DNA and RNA), which likely contributes to its ability to interact with various biological targets.[1]

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process. The first step involves the construction of the pyrimidine ring to form the precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The second step is the chlorination of this precursor to yield the final product.

Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate

A plausible and referenced method for the synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate involves the cyclocondensation of diethyl 2-(ethoxymethylene)-3-oxobutanedioate with urea.

Experimental Protocol:

-

Materials: Diethyl 2-(ethoxymethylene)-3-oxobutanedioate, Urea, Sodium ethoxide, Ethanol.

-

Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, urea is added, followed by the dropwise addition of diethyl 2-(ethoxymethylene)-3-oxobutanedioate. The reaction mixture is then refluxed for several hours. After cooling, the resulting precipitate is collected by filtration, washed with ethanol, and then dissolved in water. The solution is acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The product is then collected by filtration, washed with water, and dried.

Step 2: Chlorination of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate

The conversion of the 2-hydroxy group to a 2-chloro group is a standard transformation in pyrimidine chemistry, commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]

Experimental Protocol:

-

Materials: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, Phosphorus oxychloride (POCl₃), Pyridine (optional, as a base).[4]

-

Procedure: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate is heated with an excess of phosphorus oxychloride, often in the presence of a base like pyridine, in a sealed reactor.[4] The reaction is typically carried out at an elevated temperature (e.g., 140-160 °C) for a few hours.[4] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the pH is adjusted to 8-9 with a saturated sodium carbonate solution.[4] The product, this compound, can then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Quantitative Data

| Parameter | Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate | This compound |

| Molecular Formula | C₁₀H₁₂N₂O₅ | C₁₀H₁₁ClN₂O₄ |

| Molecular Weight | 240.21 g/mol | 258.66 g/mol |

| CAS Number | 62328-19-2 | 90794-84-6[5] |

| Typical Yield | 60-80% (estimated) | 70-90% (estimated) |

| Appearance | White to off-white solid | White to light yellow solid |

| Melting Point | Data not available | Data not available |

Spectroscopic Data (Predicted):

-

¹H NMR: The spectrum of this compound is expected to show signals corresponding to the ethyl ester groups (triplets and quartets) and a singlet for the pyrimidine proton.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester groups, the carbons of the pyrimidine ring, and the carbons of the ethyl groups.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester groups, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Discovery and Biological Significance

The exact discovery of this compound is not well-documented in publicly accessible literature. However, the pyrimidine scaffold is a cornerstone in the discovery of new therapeutic agents. Pyrimidine derivatives have been extensively investigated and have led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[6]

The biological importance of pyrimidine-containing compounds often stems from their ability to act as antimetabolites, interfering with the synthesis of nucleic acids, or by inhibiting key enzymes such as kinases.[3] For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities.[7] Given the structural similarities and the reactive nature of the 2-chloro substituent, this compound is a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Experimental and Logical Workflow Diagrams

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Drug Discovery Logic

Caption: Rationale for the use of the target molecule in drug discovery.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While specific details of its discovery are not widely published, its synthesis is achievable through established chemical transformations. The presence of a reactive chlorine atom and two ester functionalities provides a versatile platform for the development of novel pyrimidine-based compounds with a wide range of potential biological activities. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their synthetic and discovery programs. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. parchem.com [parchem.com]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 90794-84-6: Diethyl 2-chloropyrimidine-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 90794-84-6, diethyl 2-chloropyrimidine-4,5-dicarboxylate. This document details its chemical and physical properties, primary applications in organic synthesis, and its significant role as a precursor to biologically active pteridine derivatives. While the compound itself has no reported direct biological activity, its utility in the synthesis of pharmacologically relevant molecules makes it a compound of interest for researchers in drug discovery and development. This guide includes a detailed experimental protocol for a key synthetic transformation and discusses the therapeutic potential of the resulting pteridine scaffolds.

Chemical Identity and Properties

This compound is a substituted pyrimidine derivative. Its core structure consists of a pyrimidine ring chlorinated at the 2-position and bearing two ethyl carboxylate groups at the 4 and 5 positions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 90794-84-6 | N/A |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ | [1] |

| Molecular Weight | 258.66 g/mol | N/A |

| Appearance | White to light yellow powder or crystals | [1] |

| Purity | ≥96% | [1] |

Note: Specific quantitative data such as melting point, boiling point, density, and solubility for this compound are not consistently reported across publicly available sources. Researchers should refer to the certificate of analysis provided by their specific supplier.

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet) and a singlet for the pyrimidine proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the pyrimidine ring, and the carbons of the ethyl groups.

-

IR Spectroscopy: Characteristic absorption bands for C=O (ester), C=N, and C-Cl stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of ethyl and carboxylate groups.

Synthesis and Reactivity

This compound is primarily utilized as a chemical intermediate. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is key to its application in the synthesis of more complex heterocyclic systems.

A common method for the preparation of chloropyrimidines involves the treatment of the corresponding hydroxypyrimidines with a chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of an amine or amine hydrochloride to improve yields.

Core Application: Synthesis of Pteridine Derivatives

The principal application of this compound in research and drug development is its use as a building block for the synthesis of pteridines. Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[2][3][4]

Pteridine derivatives are of significant interest due to their diverse and potent biological activities, including:

-

Anticancer agents: Many pteridine-based compounds have been investigated for their antitumor properties.[2][4] For example, methotrexate, a well-known anticancer drug, contains a pteridine core and functions as a dihydrofolate reductase (DHFR) inhibitor.[3]

-

Anti-inflammatory agents: Certain pteridine derivatives have shown promise as anti-inflammatory therapeutics.[5]

-

Antimicrobial agents: The pteridine scaffold is also found in compounds with antibacterial and antifungal activities.[5][6]

-

Enzyme inhibitors: Pteridine derivatives have been designed to inhibit various enzymes, playing a role in numerous cellular processes.[5]

The synthesis of pteridines from this compound typically involves a condensation reaction with a 1,2-diamine. A common and important example is the reaction with guanidine to form a 2-amino-4-hydroxypteridine derivative.

Experimental Protocol: Synthesis of Diethyl 2-amino-4-hydroxypteridine-6,7-dicarboxylate

This protocol describes a representative procedure for the synthesis of a pteridine derivative from this compound and guanidine.

Reaction Scheme:

References

- 1. 2abiotech.net [2abiotech.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijrpr.com [ijrpr.com]

- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 5. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unlocking New Avenues in Drug Discovery: A Technical Guide to the Research Applications of Diethyl 2-chloropyrimidine-4,5-dicarboxylate

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core research applications of Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a versatile heterocyclic compound poised to be a significant building block in the development of novel therapeutics. Its unique structural features, particularly the reactive chlorine atom at the 2-position, make it an ideal scaffold for the synthesis of a diverse range of derivatives with potential applications in oncology and infectious diseases.

Core Synthetic Pathways and Derivatization Potential

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the facile introduction of various functional groups, leading to the generation of extensive chemical libraries for biological screening. The general synthetic approach and key derivatization reactions are outlined below.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The hydroxyl group is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Caption: Synthetic route to this compound.

Key Derivatization Reaction: Nucleophilic Substitution

The chlorine atom at the 2-position is an excellent leaving group, readily displaced by a variety of nucleophiles, particularly amines. This reaction is fundamental to creating libraries of 2-substituted pyrimidine derivatives for drug discovery programs.

Caption: General workflow for derivatization via nucleophilic substitution.

Potential Therapeutic Applications

Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

A growing body of evidence suggests that 2-substituted pyrimidine derivatives can act as potent inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Pyrimidine-based molecules can be designed to fit into the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK signaling pathway by pyrimidine derivatives.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, pyrimidine derivatives can effectively cut off the blood supply to tumors, leading to their regression.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine derivatives.

The following table summarizes the anticancer activity of selected 2-substituted pyrimidine derivatives, highlighting their potential as therapeutic agents.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | Various | - | [3] |

| 2,4-Diaminopyrimidine Derivatives | - | A549, HCT-116, PC-3, MCF-7 | 1.98 - 5.52 | [4] |

| Pyrimidine-based Derivatives | VEGFR-2 | A549, HepG2 | 9.19 - 18.21 | [5] |

| 2,4,5-Trisubstituted Pyrimidines | Tubulin | BEL-7402 | 0.016 - 0.062 | [3] |

Antimicrobial Activity

The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have the potential to be developed into novel antibacterial and antifungal drugs. The introduction of various substituents at the 2-position can modulate the antimicrobial spectrum and potency.

The table below presents the antimicrobial activity of representative pyrimidine derivatives against various pathogens.

| Compound Class | Organism | Activity | Reference |

| Pyrimidin-2-ol/thiol/amine Analogues | S. aureus, E. coli, B. subtilis, C. albicans | Significant antimicrobial activity | [6] |

| Tetrahydrobenzothienopyrimidines | Gram-positive and Gram-negative bacteria, C. albicans | Broad spectrum of activity | [7] |

| Pyrimidine-2,4-dione Hybrids | Gram-positive and Gram-negative bacteria, C. albicans | Lowest MIC value of 8 µg/mL | [8] |

Experimental Protocols

Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate

A mixture of diethyl 2-oxaloacetate and formamidine acetate in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.

General Procedure for the Chlorination of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate

Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate is heated at reflux in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.[2]

General Procedure for the Synthesis of 2-Amino-substituted Pyrimidine-4,5-dicarboxylate Derivatives

To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), the desired amine (1.1 equivalents) and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 2-amino-substituted pyrimidine-4,5-dicarboxylate derivative.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the ease of derivatization through nucleophilic substitution at the 2-position provide access to a vast chemical space of novel pyrimidine derivatives. The demonstrated potential of these derivatives as anticancer and antimicrobial agents, particularly as inhibitors of key biological targets like CDKs and VEGFR-2, underscores the importance of this scaffold in the development of next-generation therapeutics. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full potential of this promising compound.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Synthesis and antimicrobial activity of novel tetrahydrobenzothienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to the Stability and Storage of Diethyl 2-chloropyrimidine-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-chloropyrimidine-4,5-dicarboxylate. Given the importance of this molecule as a potential intermediate in drug development, understanding its stability profile is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document outlines potential degradation pathways, recommended storage conditions, and detailed protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. Based on general safety data for similar chlorinated heterocyclic compounds, the following conditions are recommended:

-

Storage Temperature: Store in a cool, dry, well-ventilated area.[2] For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions.

-

Container: Keep the container tightly sealed to prevent moisture ingress and potential hydrolysis.[2]

-

Light: Store protected from light to prevent photodegradation.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[1] Use personal protective equipment, including gloves and eye protection, and ensure adequate ventilation to avoid inhalation of any dust or vapors.[1][2]

Potential Degradation Pathways

This compound possesses several functional groups susceptible to degradation under stress conditions. The primary degradation pathways are anticipated to be hydrolysis and nucleophilic substitution at the chloropyrimidine ring.

-

Hydrolysis: The two ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acids and ethanol. The chloro group on the pyrimidine ring can also undergo hydrolysis, particularly under basic conditions, to form a hydroxypyrimidine derivative.[6][7]

-

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring is an electrophilic center and can react with nucleophiles. This is a common reactivity pattern for chloropyrimidines.[8]

-

Photodegradation: Pyrimidine derivatives can be susceptible to degradation upon exposure to UV light.[9][10]

-

Thermal Degradation: Elevated temperatures can induce decomposition of the molecule. The thermal stability of pyrimidine derivatives can vary significantly based on their substitution patterns.[11]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Diethyl 2-Chloropyrimidine-4,5-dicarboxylate: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a highly functionalized pyrimidine derivative that has emerged as a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. The presence of a reactive chlorine atom at the 2-position, coupled with two ester functionalities at the 4 and 5-positions, provides multiple reaction sites for derivatization and molecular elaboration. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding 2-hydroxypyrimidine precursor.

Step 1: Synthesis of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate

The precursor, diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, can be synthesized via the condensation of diethyl 2-formyl-3-oxosuccinate with urea. A detailed experimental protocol for this reaction is described in the literature.[1]

Experimental Protocol: Synthesis of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate

-

Materials: Diethyl 2-formyl-3-oxosuccinate, Urea, Ethanol, Sodium ethoxide.

-

Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl 2-formyl-3-oxosuccinate and urea are added. The reaction mixture is then refluxed for several hours. After cooling, the product is precipitated by acidification, filtered, washed, and dried to yield diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.

Figure 1: Synthesis of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate.

Step 2: Chlorination of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate

The conversion of the 2-hydroxy group to a chloro substituent is a crucial step to activate the pyrimidine ring for subsequent nucleophilic substitution reactions. This transformation is commonly achieved using a chlorinating agent such as phosphoryl chloride (POCl₃).

Experimental Protocol: Chlorination of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate

-

Materials: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, Phosphoryl chloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).

-

Procedure: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate is heated with an excess of phosphoryl chloride, often in the presence of a tertiary amine like N,N-dimethylaniline, to facilitate the reaction. The reaction mixture is typically heated at reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The crude product is then extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization to afford this compound.

Figure 2: Chlorination of the Precursor to Yield the Target Compound.

Reactivity and Applications in Organic Synthesis

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities, leading to the synthesis of various substituted pyrimidines and fused heterocyclic systems.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride at the C2 position.

1. Reactions with Amines:

The reaction with primary and secondary amines provides a straightforward route to 2-aminopyrimidine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Experimental Protocol: General Procedure for Amination

-

Materials: this compound, Amine (primary or secondary), Solvent (e.g., ethanol, DMF, or acetonitrile), Base (e.g., triethylamine, diisopropylethylamine).

-

Procedure: To a solution of this compound in the chosen solvent, the amine and a base are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. Upon completion, the solvent is removed, and the product is isolated and purified.

2. Reactions with Thiols:

Similarly, reaction with thiols in the presence of a base leads to the formation of 2-thioether pyrimidine derivatives.

Experimental Protocol: General Procedure for Thiolation

-

Materials: this compound, Thiol, Solvent (e.g., ethanol, DMF), Base (e.g., sodium hydride, potassium carbonate).

-

Procedure: The thiol is deprotonated with a suitable base in an appropriate solvent. This compound is then added to the solution of the thiolate. The reaction is stirred until completion, followed by workup and purification.

Figure 3: General Scheme for SₙAr Reactions.

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused pyrimidine ring systems, which are prevalent in many biologically active molecules. One notable application is in the synthesis of pyrido[2,3-d]pyrimidines.

Synthesis of Pyrido[2,3-d]pyrimidines:

The construction of the pyrido[2,3-d]pyrimidine scaffold can be achieved through a multi-step sequence involving the initial substitution of the 2-chloro group, followed by cyclization reactions. For instance, reaction with an appropriate aminocrotonate derivative can lead to the formation of the fused pyridine ring.

Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been explored as potential therapeutic agents, particularly as kinase inhibitors. The ability to readily introduce diverse substituents at the 2-position allows for the fine-tuning of biological activity and pharmacokinetic properties.

Kinase Inhibitors:

Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity. The 2-amino- and 2-thioether derivatives of diethyl pyrimidine-4,5-dicarboxylate serve as excellent starting points for the development of such inhibitors. The ester groups at the 4 and 5-positions can be further modified, for example, by hydrolysis and amidation, to introduce additional points of interaction with the target protein.

| Derivative Type | Potential Biological Target | Reference Compound Class |

| 2-Anilino-pyrimidines | Tyrosine Kinases (e.g., EGFR, VEGFR) | Gefitinib, Erlotinib |

| 2-(Heteroarylamino)-pyrimidines | Serine/Threonine Kinases (e.g., CDKs) | Ribociclib, Palbociclib |

| 2-(Alkylthio)-pyrimidines | Various Kinases | - |

Table 1: Potential Applications of this compound Derivatives in Kinase Inhibition.

Figure 4: Simplified Kinase Signaling Pathway and Point of Inhibition.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of functionalized pyrimidines and fused heterocyclic systems. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the systematic introduction of diverse chemical functionalities, making it an invaluable tool in the design and synthesis of novel drug candidates, particularly in the area of kinase inhibition. The detailed experimental protocols and synthetic strategies outlined in this guide are intended to facilitate its broader application in academic and industrial research settings.

References

Literature review of Diethyl 2-chloropyrimidine-4,5-dicarboxylate

Disclaimer: A comprehensive search of scientific literature reveals a significant scarcity of specific data for Diethyl 2-chloropyrimidine-4,5-dicarboxylate (CAS No. 90794-84-6). While the compound is commercially available, detailed experimental studies regarding its synthesis, reactivity, and biological applications are not readily found in published peer-reviewed journals. This review, therefore, provides a discussion of its probable synthesis and reactivity based on the established chemistry of structurally related pyrimidine derivatives. The experimental protocols and quantitative data presented are based on analogous compounds and should be considered predictive.

Core Compound Information

| Compound Name | This compound |

| CAS Number | 90794-84-6 |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ |

| Molecular Weight | 258.66 g/mol |

| Structure | |

Hypothetical Synthesis

The synthesis of this compound is likely to follow established routes for the preparation of chloropyrimidines. A plausible approach involves the chlorination of the corresponding hydroxypyrimidine precursor. This precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, can be synthesized through a condensation reaction.

Proposed Synthetic Pathway:

A potential synthetic route could involve the condensation of diethyl 2-formyl-3-oxosuccinate with urea, followed by chlorination.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.

-

To a solution of sodium ethoxide in ethanol, add diethyl 2-formyl-3-oxosuccinate and urea.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid) to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent like ethanol.

-

-

Step 2: Synthesis of this compound.

-

Treat Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Heat the reaction mixture under reflux.

-

After completion of the reaction, carefully quench the excess POCl₃ with ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

-

Expected Reactivity

The chemical reactivity of this compound is expected to be dominated by the chloro-substituent at the C2 position of the pyrimidine ring. This position is activated towards nucleophilic substitution.

Potential Nucleophilic Substitution Reactions:

Caption: Expected nucleophilic substitution reactions.

The electron-withdrawing nature of the two carboxylate groups at positions 4 and 5 would further activate the pyrimidine ring for nucleophilic attack. Reactions with various nucleophiles such as amines, thiols, and alkoxides would likely proceed under mild conditions to yield the corresponding 2-substituted pyrimidine derivatives.

Potential Applications in Drug Development

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. While no specific biological data for this compound has been found, its structure suggests it could serve as a valuable scaffold for the synthesis of novel bioactive molecules. The 2-chloro group provides a convenient handle for introducing diverse functionalities, allowing for the generation of a library of compounds for biological screening.

Conclusion

This compound is a chemical entity with limited available scientific data. Its synthesis can be reasonably proposed based on standard pyrimidine chemistry, and its reactivity is predicted to be centered on nucleophilic substitution at the C2 position. The lack of published research highlights an opportunity for further investigation into the synthesis, characterization, and potential biological applications of this compound and its derivatives. Researchers and drug development professionals are encouraged to undertake exploratory studies to fill this knowledge gap.

The Predictive Power of a Versatile Scaffold: An In-Depth Technical Guide to the Biological Activity of Diethyl 2-chloropyrimidine-4,5-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including anticancer and antimicrobial agents. Diethyl 2-chloropyrimidine-4,5-dicarboxylate represents a highly versatile, yet underexplored, scaffold for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position, along with ester functionalities at the 4 and 5-positions, provides multiple avenues for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries. This technical guide consolidates the predicted biological activities of derivatives of this compound by examining the established activities of structurally analogous compounds, providing a roadmap for future drug discovery efforts centered on this promising core.

Predicted Biological Activities

Based on the biological evaluation of structurally related pyrimidine derivatives, compounds derived from this compound are predicted to exhibit significant anticancer and antimicrobial activities. The core pyrimidine structure is a well-established pharmacophore in these therapeutic areas.[1][2]

Anticancer Activity

The pyrimido[4,5-d]pyrimidine scaffold, which can be synthesized from 2-chloropyrimidine precursors, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation and often dysregulated in cancer.[2] Derivatives have also shown efficacy against various cancer cell lines, including those of hematological origin.[1] It is predicted that derivatization of the this compound core to form fused ring systems like pyrimido[4,5-d]pyrimidines will yield compounds with significant anti-proliferative effects.

The mechanism of action for many anticancer pyrimidine derivatives involves the inhibition of key enzymes in cellular proliferation pathways, such as topoisomerase IIα, and the induction of apoptosis.[3]

Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents. Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have demonstrated a broad spectrum of antimicrobial activities.[4][5] The derivatization of the 2-chloro position of the pyrimidine ring with various nucleophiles is a common strategy to generate compounds with potent antibacterial and antifungal properties.

Data Presentation: Predicted Activity of Pyrimido[4,5-d]pyrimidine Derivatives

The following tables summarize the quantitative biological activity data for pyrimido[4,5-d]pyrimidine derivatives, which are structurally analogous to the types of compounds that can be synthesized from this compound. This data is extracted from studies on related 2-chloropyrimidine precursors and serves as a strong predictor for the potential of derivatives of the title compound.

Table 1: Predicted In Vitro Anticancer Activity (IC50 in µM) of Pyrimido[4,5-d]pyrimidine Derivatives [3]

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HEPG-2 (Liver) |

| 3a | 18.34 ± 1.1 | 21.43 ± 1.5 | 25.51 ± 1.9 |

| 3b | 15.12 ± 0.9 | 18.22 ± 1.2 | 22.13 ± 1.6 |

| 3c | 20.51 ± 1.3 | 24.13 ± 1.8 | 28.32 ± 2.1 |

| 3d | 13.24 ± 0.8 | 16.45 ± 1.1 | 19.87 ± 1.4 |

| Doxorubicin | 4.52 ± 0.3 | 5.18 ± 0.4 | 6.23 ± 0.5 |

Table 2: Predicted In Vitro Antimicrobial Activity (MIC in µg/mL) of Pyrimido[4,5-d]pyrimidine and Related Derivatives [3]

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| 3a | 12.5 | 25 | 25 | 50 | 25 | 50 |

| 3b | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |

| 3c | 25 | 50 | 50 | 100 | 50 | 100 |

| 3d | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |

| Ampicillin | 6.25 | 3.125 | 6.25 | 12.5 | - | - |

| Clotrimazole | - | - | - | - | 3.125 | 6.25 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of derivatives synthesized from this compound, based on established protocols for analogous compounds.[3]

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives (Analogous to Compounds 3a-d)[3]

A mixture of the appropriate 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile (1 mmol), acetic anhydride (10 mL), and a few drops of concentrated sulfuric acid is refluxed for 5 hours. The reaction mixture is then cooled and poured into ice-water. The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the desired 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one.

In Vitro Anticancer Activity Assay (MTT Assay)[3]

-

Cell Culture: Human cancer cell lines (HCT-116, MCF-7, and HEPG-2) are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds and incubated for 48 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[3]

-

Microorganism Preparation: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (Candida albicans, Aspergillus niger) are cultured in appropriate broth media.

-

Compound Dilution: The synthesized compounds are dissolved in DMSO and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Predicted Synthetic Pathway

The following diagram illustrates a predicted synthetic pathway for the derivatization of this compound to form biologically active pyrimido[4,5-d]pyrimidine derivatives, based on analogous syntheses.[3]

Caption: Predicted synthetic route to bioactive pyrimido[4,5-d]pyrimidines.

Experimental Workflow for Biological Screening

This diagram outlines the general workflow for the biological evaluation of newly synthesized derivatives.

Caption: Workflow for synthesis and biological evaluation of derivatives.

Logical Relationship of Predicted Activities

This diagram illustrates the logical connection between the chemical scaffold and its predicted biological effects.

Caption: Predicted bioactivities stemming from the core chemical structure.

References

- 1. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF PYRIMIDO [4,5-d] PYRIMIDINETHIONE DERIVATIVES AS BIOCIDAL AGENTS | Semantic Scholar [semanticscholar.org]

- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate from diethyl 2-aminopyrimidine-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diethyl 2-chloropyrimidine-4,5-dicarboxylate from diethyl 2-aminopyrimidine-4,5-dicarboxylate. The primary transformation method employed is the Sandmeyer reaction, a well-established and reliable method for the conversion of an aromatic amine to an aryl halide. This reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by a chloride ion. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds and novel pharmaceutical agents. The presence of the chloro substituent at the 2-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups. The ester moieties at the 4 and 5-positions offer further opportunities for chemical modification. The synthesis of this key intermediate from its readily available amino precursor is a critical step in the development of new chemical entities. The Sandmeyer reaction is the method of choice for this conversion due to its efficiency and applicability to heteroaromatic amines.[1][2][3]

Reaction Scheme

The overall chemical transformation is depicted below:

Data Presentation

While a specific literature source detailing the exact quantitative data for this particular reaction was not identified during the search, the following table outlines the expected parameters based on general knowledge of Sandmeyer reactions on similar substrates. Researchers should consider these as starting points for optimization.

| Parameter | Expected Value/Range | Notes |

| Yield | 60-80% | Yields can vary based on reaction scale and purity of starting materials. Optimization of temperature and reagent stoichiometry is crucial. |

| Purity | >95% | Purification by column chromatography or recrystallization is typically required to achieve high purity. |

| Reaction Time | 2-4 hours | Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion. |

| Temperature | 0-5 °C (Diazotization) | Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. |

| Temperature | Room Temperature to 60 °C (Sandmeyer) | The temperature for the copper(I) chloride mediated conversion can be optimized for rate and selectivity. |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound using the Sandmeyer reaction.

Materials:

-

Diethyl 2-aminopyrimidine-4,5-dicarboxylate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Chromatography equipment (optional, for purification)

Procedure:

Step 1: Diazotization of Diethyl 2-aminopyrimidine-4,5-dicarboxylate

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve diethyl 2-aminopyrimidine-4,5-dicarboxylate (1.0 eq) in a suitable volume of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled solution of the amine hydrochloride, ensuring the temperature remains between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper(I) chloride solution at room temperature with vigorous stirring. Gas evolution (N₂) should be observed.

-

After the initial effervescence subsides, the reaction mixture can be gently warmed to 40-60 °C to ensure the reaction goes to completion. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing a mixture of dichloromethane and water.

-

Separate the organic layer.

-

Extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in situ use of the diazonium salt, and it should not be isolated.

-

Handle all organic solvents with care and avoid sources of ignition.

Conclusion

The described protocol provides a comprehensive guide for the synthesis of this compound. By following this procedure, researchers can reliably produce this key intermediate for further use in drug discovery and development programs. It is important to note that optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

- 1. Synthesis, characterization and in vitro biological evaluation of some new 1,3,5-triazine-bis-azomethine hybrid molecules as potential antitubercular agents | European Journal of Chemistry [eurjchem.com]

- 2. parchem.com [parchem.com]

- 3. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a hydroxypyrimidine precursor, followed by a chlorination reaction.

I. Synthetic Strategy

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the cyclocondensation of diethyl 2-formyl-3-oxosuccinate with urea to yield Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The subsequent and final step is the chlorination of this intermediate using phosphorus oxychloride to afford the target compound.

Figure 1. Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate

This protocol is adapted from established methods for pyrimidine synthesis.

Materials:

-

Diethyl 2-formyl-3-oxosuccinate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Water

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1 equivalent) and diethyl 2-formyl-3-oxosuccinate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5.